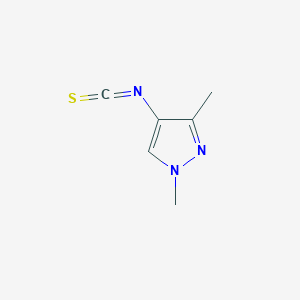

4-isothiocyanato-1,3-dimethyl-1H-pyrazole

Description

Overview of the Pyrazole (B372694) Heterocycle in Chemical Biology and Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. orientjchem.orgnumberanalytics.com Its derivatives have played a crucial role in the development of therapeutics due to their diverse chemical reactivity and broad spectrum of biological activities. globalresearchonline.net This structural motif is found in numerous natural and synthetic compounds and is a key component in many clinically approved drugs. nih.govznaturforsch.com

The significance of the pyrazole core stems from its ability to engage in various biological interactions, leading to a wide range of pharmacological effects. nih.gov Pyrazole derivatives are known to exhibit properties including:

Anti-inflammatory and Analgesic: A number of pyrazole-based compounds have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antimicrobial and Antifungal: The pyrazole nucleus is a constituent of various agents designed to combat bacterial and fungal infections. orientjchem.orgarabjchem.org

Anticancer: Researchers have synthesized novel pyrazole derivatives that show potent activity against various cancer cell lines, often by inducing apoptosis. nih.govcore.ac.uk

Antiviral: The scaffold has been incorporated into molecules with significant antiviral capabilities. orientjchem.org

Agrochemical: Beyond medicine, pyrazole derivatives are utilized in agriculture as effective herbicides, insecticides, and fungicides. numberanalytics.comresearchgate.net

The wide applicability of pyrazoles is attributed to their synthetic accessibility and the ease with which their structure can be modified to optimize pharmacological activity. globalresearchonline.net The two nitrogen atoms in the ring provide sites for hydrogen bonding and act as determinants for molecular recognition at biological targets.

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Examples of Investigated Derivatives | Reference |

|---|---|---|

| Anti-inflammatory | 1-(2,4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one | nih.gov |

| Anticancer | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | nih.gov |

| Antibacterial | Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole derivatives | nih.gov |

| Antifungal | Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole derivatives | nih.gov |

| Antiviral | General pyrazole derivatives | orientjchem.org |

| Herbicidal | General pyrazole derivatives | znaturforsch.com |

Significance of Isothiocyanate Functional Groups as Bioactive Pharmacophores

The isothiocyanate group (–N=C=S) is a highly reactive functional group responsible for the bioactivity of numerous natural and synthetic compounds. nih.govwikipedia.org Isothiocyanates (ITCs) are notably found in cruciferous vegetables like broccoli, cabbage, and watercress, where they are produced from the enzymatic hydrolysis of glucosinolates. wikipedia.orgmdpi.com

The bioactivity of the isothiocyanate group is largely attributed to the electrophilic nature of its central carbon atom, which readily reacts with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins. nih.gov This reactivity allows ITCs to modulate the function of key cellular proteins and pathways, leading to a variety of health benefits. nih.gov

Key biological activities associated with isothiocyanates include:

Anticancer Properties: ITCs, such as sulforaphane, are well-documented for their potential to inhibit cancer initiation and progression by inducing apoptosis in tumor cells and modulating metabolic enzymes. nih.govsciopen.com

Anti-inflammatory Effects: They can exert potent anti-inflammatory effects, often through the modulation of signaling pathways like NF-κB. nih.gov

Antioxidant Activity: ITCs are known to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov

Antimicrobial Action: Various isothiocyanates have demonstrated efficacy against a range of pathogens. nih.gov

The isothiocyanate moiety is therefore considered a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Its incorporation into different molecular scaffolds is a common strategy in the design of novel therapeutic agents.

Table 2: Prominent Natural Isothiocyanates and Their Sources

| Isothiocyanate | Common Natural Source(s) | Reference |

|---|---|---|

| Sulforaphane | Broccoli, Cabbage | nih.gov |

| Allyl isothiocyanate | Mustard, Wasabi, Horseradish | wikipedia.org |

| Benzyl isothiocyanate | Nasturtium | nih.gov |

| Phenylethyl isothiocyanate | Watercress | mdpi.com |

Rationale for Investigating 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole as a Novel Chemical Entity

The rationale for the focused investigation of this compound stems from the strategic combination of two well-established bioactive moieties: the 1,3-dimethyl-pyrazole core and the 4-isothiocyanate group. This molecular design hypothesizes that the resulting hybrid compound may exhibit unique, enhanced, or synergistic biological activities compared to compounds containing only one of these pharmacophores.

The pyrazole ring provides a stable, aromatic scaffold that has been proven to interact effectively with a multitude of biological targets. globalresearchonline.net Its substitution pattern can be precisely controlled, allowing for the fine-tuning of steric and electronic properties. Attaching the isothiocyanate group at the C-4 position of the 1,3-dimethyl-pyrazole ring creates a novel chemical entity with specific spatial and reactivity characteristics.

The investigation into this compound is driven by several key points:

Synergistic Potential: The combination of a proven heterocyclic scaffold (pyrazole) with a potent reactive group (isothiocyanate) offers the potential for synergistic effects, where the combined biological activity is greater than the sum of the individual parts.

Novel Target Interaction: The specific three-dimensional arrangement of the dimethyl-pyrazole ring and the isothiocyanate group may enable interactions with biological targets in a manner not achievable by either component alone.

Therapeutic Applications: Given the broad-spectrum activities of both pyrazoles (anti-inflammatory, anticancer, antimicrobial) and isothiocyanates (anticancer, anti-inflammatory), the hybrid molecule is a promising candidate for screening in these therapeutic areas. orientjchem.orgnih.govnih.gov

Chemical Probe Development: As a reactive molecule, this compound could serve as a chemical probe to identify and study novel protein targets, leveraging the covalent bonding potential of the isothiocyanate group.

The synthesis of 4-functionalized pyrazoles, including thiocyanated precursors, is an area of active research, indicating a chemical interest in exploring the properties of pyrazoles with sulfur-containing functional groups at this position. nih.gov Therefore, the focused study of this compound is a logical step in the exploration of novel chemical space for drug discovery and chemical biology.

Table 3: Chemical Identity of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H7N3S | uni.lu |

| Molecular Weight | 153.21 g/mol | - |

| IUPAC Name | This compound | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-9(2)8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWCLLSJNGWRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401270361 | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-07-7 | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isothiocyanato 1,3 Dimethyl 1h Pyrazole and Analogues

Strategies for the Construction of the 1,3-Dimethyl-1H-pyrazole Core.

Cyclization Reactions for Pyrazole (B372694) Ring Formation

The most prevalent method for constructing the pyrazole core is through cyclocondensation reactions. nih.govchim.it This approach typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For the synthesis of the 1,3-dimethyl-1H-pyrazole scaffold, the reaction between acetylacetone (B45752) (pentane-2,4-dione) and methylhydrazine is a direct and efficient route. This reaction capitalizes on the nucleophilic nature of the hydrazine attacking the electrophilic carbonyl carbons to form the five-membered ring.

Another significant cyclization strategy is the 1,3-dipolar cycloaddition. This method involves the reaction of a diazo compound with an alkyne, which can be an effective way to form the pyrazole ring structure. chim.itnih.gov

The following table summarizes common cyclization reactions for pyrazole formation.

Table 1: Cyclization Reactions for Pyrazole Ring Synthesis

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Cyclocondensation | 1,3-Diketones (e.g., Acetylacetone) + Hydrazine derivatives (e.g., Methylhydrazine) | Polysubstituted Pyrazoles | A simple and rapid approach for obtaining a variety of pyrazole derivatives. nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes | Pyrazoles | An efficient method for pyrazole ring construction, often offering regioselective control. chim.itnih.gov |

| Condensation | α,β-Unsaturated Ketones + Hydrazines | Pyrazolines (can be oxidized to pyrazoles) | A convenient procedure for forming the dihydropyrazole intermediate. nih.gov |

Precursor-Based Routes to 1,3-Dimethyl-1H-pyrazole-4-Derivatives

Synthesizing C4-functionalized 1,3-dimethyl-1H-pyrazoles can also be achieved by starting with precursors that already contain the pyrazole core. A notable example is the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. One patented method describes a process starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, which undergoes condensation and subsequent cyclization with methylhydrazine to yield the desired C4-carboxylated pyrazole. google.com This carboxylic acid derivative serves as a versatile intermediate, allowing for a wide range of further functionalizations at the C4 position.

Another precursor-based approach involves utilizing a pre-functionalized pyrazole, such as 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, for example, with α-amino acids, to introduce substituents at the C5 position, which can then be followed by further transformations to build more complex fused heterocyclic systems. znaturforsch.com While this example focuses on C5 substitution, it illustrates the principle of using a pre-built, functionalized 1,3-dimethyl-1H-pyrazole as a starting point for more elaborate structures.

Introduction of the Isothiocyanato Moiety at the C4 Position of the Pyrazole Ring

Once the 1,3-dimethyl-1H-pyrazole core is established, the next critical step is the introduction of the isothiocyanato (-NCS) group at the C4 position. This can be accomplished through direct electrophilic attack on the pyrazole ring or, more commonly, through a multi-step sequence starting from a pre-functionalized pyrazole.

Direct Functionalization Approaches

Direct introduction of the isothiocyanato group at the C4 position is challenging. However, a closely related functional group, the thiocyanate (B1210189) (-SCN) group, can be introduced directly onto the pyrazole ring. Research has demonstrated the successful C4-thiocyanation of various pyrazoles using electrophilic thiocyanating agents. beilstein-journals.org One effective method employs a combination of potassium thiocyanate (KSCN) and potassium persulfate (K₂S₂O₈) in DMSO. researchgate.netresearchgate.net Another approach utilizes a hypervalent iodine reagent, such as PhICl₂, in combination with ammonium (B1175870) thiocyanate (NH₄SCN). nih.gov These reactions proceed under mild conditions and show good tolerance for various functional groups. researchgate.netnih.gov While this yields a thiocyanate, it is a potential precursor that could be isomerized to the desired isothiocyanate, though this subsequent step is not trivial.

Multi-step Synthesis from Pre-functionalized Pyrazole Intermediates

A more reliable and widely used strategy for introducing the isothiocyanato group involves a multi-step synthesis starting from a pyrazole intermediate with a suitable functional group at the C4 position. The most common precursor is a 4-aminopyrazole.

The general synthetic pathway is as follows:

Nitration: The 1,3-dimethyl-1H-pyrazole is first nitrated at the C4 position to yield 1,3-dimethyl-4-nitro-1H-pyrazole.

Reduction: The nitro group is then reduced to a primary amine, forming 4-amino-1,3-dimethyl-1H-pyrazole. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). znaturforsch.com

Conversion to Isothiocyanate: The resulting 4-amino group is then converted to the isothiocyanato group. A standard method for this transformation is the reaction with thiophosgene (B130339) (CSCl₂) or one of its equivalents. researchgate.net This reaction provides a direct route from the amine to the target isothiocyanate.

This multi-step approach offers a controlled and efficient route to 4-isothiocyanato-1,3-dimethyl-1H-pyrazole and its analogues.

Derivatization and Functionalization Strategies Utilizing the this compound Scaffold

The isothiocyanate group is a versatile functional handle for further molecular elaboration due to the electrophilic nature of its central carbon atom. The this compound scaffold can react with a wide array of nucleophiles to generate a diverse range of derivatives. researchgate.nettandfonline.com

Common derivatization reactions include:

Reaction with Amines: Nucleophilic attack by primary or secondary amines on the isothiocyanate leads to the formation of substituted thiourea (B124793) derivatives.

Reaction with Hydrazines: The reaction with hydrazine or its derivatives yields thiosemicarbazides. researchgate.net

Reaction with Alcohols: In the presence of a suitable catalyst, alcohols can add to the isothiocyanate to form thiocarbamates. researchgate.net

These initial adducts can often be used in subsequent cyclization reactions to build more complex heterocyclic systems. For example, pyrazolyl acylthiourea intermediates can be cyclized to form pyrimidinethiones. tandfonline.com Furthermore, the isothiocyanate moiety can participate in cycloaddition reactions, such as the [3+2] annulation with alkynyl ketones, to produce spirocyclic compounds. rsc.org

The following table details the derivatization strategies for the pyrazole isothiocyanate scaffold.

Table 2: Derivatization Reactions of the this compound Scaffold

| Nucleophile | Resulting Product Class | Significance/Application |

|---|---|---|

| Amines (R-NH₂) | Thioureas | Building blocks for more complex heterocycles, often explored for biological activity. researchgate.net |

| Hydrazines (R-NH-NH₂) | Thiosemicarbazides | Key intermediates for the synthesis of 1,3,4-thiadiazoles and other heterocyclic systems. researchgate.net |

| Alcohols (R-OH) | Thiocarbamates | Stable derivatives used in organic synthesis. researchgate.net |

| Ammonia (NH₃) | Thioureas | Used for derivatization for analytical purposes, such as chromatography. nih.gov |

This reactivity underscores the importance of this compound as a versatile building block in synthetic and medicinal chemistry.

Formation of Thiosemicarbazide (B42300) and Thiourea Derivatives

The reaction of pyrazole isothiocyanates with nitrogen-based nucleophiles, such as hydrazines and amines, provides a straightforward and efficient route to thiosemicarbazide and thiourea derivatives. These reactions are fundamental in expanding the chemical space around the pyrazole core.

Thiosemicarbazide Synthesis: The synthesis of thiosemicarbazides is readily achieved by the addition of hydrazine or its derivatives to a pyrazole isothiocyanate. For instance, reacting a pyrazole isothiocyanate with hydrazine hydrate (B1144303) leads to the formation of the corresponding 4-substituted thiosemicarbazide. This reaction is often carried out in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. The resulting thiosemicarbazides are valuable intermediates themselves, often used for the subsequent synthesis of fused heterocyclic systems like triazoles or thiadiazoles.

Thiourea Synthesis: Similarly, pyrazole-based thiourea derivatives are synthesized by reacting the isothiocyanate with primary or secondary amines. The reaction typically proceeds under mild conditions, often in a polar solvent like pyridine (B92270), and involves the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate group. scirp.org A variety of amines can be employed, allowing for the introduction of diverse substituents and the modulation of the molecule's physicochemical properties. For example, the reaction of 3-aminopyrazolopyridine with phenylisothiocyanate in refluxing pyridine yields the corresponding phenylthiourea (B91264) derivative. scirp.org The synthesis of acylthiourea derivatives can also be achieved by reacting the isothiocyanate with amino acids. researchgate.net

The general reaction schemes for these syntheses are presented below:

| Reactant 1 | Reactant 2 | Product Class | General Conditions |

| Pyrazole-NCS | Hydrazine Hydrate | Thiosemicarbazide | Ethanol, Room Temperature/Heat |

| Pyrazole-NCS | Primary/Secondary Amine | Thiourea | Pyridine, Reflux |

| Pyrazole-NCS | Amino Acid | Acylthiourea | Acetonitrile (B52724), Heat |

These reactions are characterized by their high yields and the ease of purification of the products, making them highly valuable in synthetic organic chemistry.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazoloazines, Thiazoles, Thiadiazoles)

The isothiocyanate functionality on the pyrazole ring is an excellent electrophilic handle for intramolecular and intermolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. These fused systems are of significant interest due to their rigid structures and often enhanced biological activities.

Pyrazolo-Thiadiazoles: Pyrazole-containing 1,3,4-thiadiazoles can be synthesized from pyrazole isothiocyanate precursors. researchgate.net One common method involves the initial conversion of the isothiocyanate to a thiosemicarbazide derivative, as described in the previous section. This thiosemicarbazide can then undergo acid-catalyzed cyclodehydration to form the 1,3,4-thiadiazole (B1197879) ring. For example, treatment of a pyrazole-thiosemicarbazide with a strong acid like sulfuric acid or phosphoric acid promotes the intramolecular cyclization and subsequent loss of a water molecule to yield the fused pyrazolo-thiadiazole system.

Pyrazolo-Thiazoles: The synthesis of pyrazolo-thiazoles can be achieved through the reaction of pyrazole isothiocyanates with α-haloketones or other related bifunctional reagents. The reaction proceeds via the initial formation of a thiourea derivative, followed by an intramolecular nucleophilic substitution to form the thiazole (B1198619) ring. This approach, a variation of the Hantzsch thiazole synthesis, allows for the construction of a five-membered thiazole ring fused or appended to the pyrazole core.

Pyrazoloazines (e.g., Pyrazolo[1,5-a]pyrimidines): The synthesis of pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines, can be approached by reacting aminopyrazole-thiocyanates with 1,3-dicarbonyl compounds. mdpi.com While this method starts with a thiocyanate (-SCN) rather than an isothiocyanate (-NCS), it highlights a relevant strategy for forming fused pyrimidine (B1678525) rings. The condensation reaction typically occurs in an aqueous or alcoholic medium and results in high yields of the fused bicyclic system. mdpi.com The isothiocyanate analogue would be expected to undergo similar cyclocondensation reactions with appropriate binucleophiles to form related pyrazolo-thiopyrimidine systems.

A summary of representative synthetic approaches is provided in the table below:

| Target Heterocycle | Key Intermediates/Reagents | General Reaction Type |

| Pyrazolo-1,3,4-thiadiazole | Pyrazole-thiosemicarbazide | Acid-catalyzed cyclodehydration |

| Pyrazolo-thiazole | α-Haloketones | Hantzsch-type synthesis |

| Pyrazolo[1,5-a]pyrimidine | 1,3-Dicarbonyl compounds | Condensation/Cyclization |

Development of Chiral Analogues via Asymmetric Synthesis

The development of chiral analogues of pyrazole-based compounds is of great interest, particularly for applications in medicinal chemistry where enantiomers can exhibit significantly different biological activities. Asymmetric synthesis provides the tools to access these molecules in an enantiomerically pure or enriched form.

The introduction of chirality can be achieved at different stages of the synthesis. One common strategy involves the use of chiral starting materials or auxiliaries. For instance, a chiral amine can be reacted with an achiral pyrazole isothiocyanate to form a chiral thiourea derivative. nih.gov In this case, the chirality is introduced in the substituent attached to the thiourea moiety.

Another powerful approach is the use of chiral catalysts to control the stereochemical outcome of a reaction. Organocatalysis, in particular, has emerged as a valuable tool for the asymmetric synthesis of heterocyclic compounds. Chiral thiourea-based organocatalysts, for example, have been successfully employed in asymmetric Michael additions to pyrazolin-5-ones, which are precursors to pyrazoles. rwth-aachen.deresearchgate.net This demonstrates the potential for catalyst-controlled enantioselective functionalization of the pyrazole ring system.

Key strategies for the development of chiral pyrazole analogues include:

Diastereoselective Synthesis: Reacting a pyrazole isothiocyanate with a chiral nucleophile (e.g., a chiral amine or hydrazine) to produce a mixture of diastereomers that can potentially be separated.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrazole core to direct the stereochemical course of subsequent reactions, followed by the removal of the auxiliary. The use of tert-butanesulfinamide as a chiral auxiliary has been reported for the stereoselective synthesis of novel pyrazole derivatives. nih.gov

Asymmetric Catalysis: Employing a chiral catalyst (metal-based or organocatalyst) to catalyze a reaction that creates a stereocenter on the pyrazole scaffold or a substituent. Chiral N-heterocyclic carbenes (NHCs) have also been used to catalyze the asymmetric synthesis of chiral thiourea derivatives. researchgate.net

These methodologies provide access to a wide range of enantiomerically enriched pyrazole derivatives, paving the way for the exploration of their stereochemistry-dependent properties.

Biological Activities and Pharmacological Potential of 4 Isothiocyanato 1,3 Dimethyl 1h Pyrazole Derivatives

General Overview of Biological Activities Exhibited by Pyrazole (B372694) Compounds

The pyrazole nucleus is a foundational structure in medicinal chemistry, recognized for its wide array of pharmacological activities. Pyrazole derivatives are known to possess significant anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties. The versatility of the pyrazole scaffold allows for the synthesis of a multitude of derivatives with diverse therapeutic applications. For instance, some pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy. The anti-inflammatory effects of certain pyrazole derivatives are well-established, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Additionally, various pyrazole compounds have demonstrated antioxidant potential, which contributes to their therapeutic effects in conditions associated with oxidative stress.

Role of the Isothiocyanate Group in Mediating Biological Interactions

The isothiocyanate group (-N=C=S) is a highly reactive functional group that plays a crucial role in the biological activity of many natural and synthetic compounds. Isothiocyanates are known for their ability to interact with various biological macromolecules, primarily through the electrophilic nature of the central carbon atom. This reactivity allows them to form covalent bonds with nucleophilic groups in proteins, such as the thiol groups of cysteine residues. This interaction can lead to the modulation of protein function and the activation or inhibition of cellular signaling pathways. The biological effects of isothiocyanates are diverse and include anti-cancer, anti-inflammatory, and neuroprotective activities.

Investigations into Specific Pharmacological Effects

Based on available literature, there are no specific studies focused on the pharmacological effects of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole. The following subsections discuss the activities of the broader classes of pyrazole and isothiocyanate compounds in the respective areas.

Anti-cancer and Anti-proliferative Activities

While no data exists specifically for this compound, pyrazole derivatives, in general, are a significant area of research in oncology.

Inhibition of Kinases and Other Molecular Targets

Pyrazole-based compounds have been extensively investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. The pyrazole scaffold can be tailored to fit into the ATP-binding pocket of kinases, leading to the inhibition of their activity and downstream signaling pathways that promote cancer cell proliferation and survival.

Cellular Pathway Modulation Leading to Antitumor Effects

The antitumor effects of pyrazole derivatives are often a result of their ability to modulate key cellular pathways. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Anti-inflammatory and Antioxidant Properties

No specific research on the anti-inflammatory and antioxidant properties of this compound could be identified. However, the pyrazole core is a well-known pharmacophore in the design of anti-inflammatory agents. The anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. Furthermore, many pyrazole compounds have been reported to exhibit antioxidant activity, which can contribute to their anti-inflammatory effects by reducing oxidative stress.

Antimicrobial and Antifungal Efficacy

Derivatives of the pyrazole scaffold have demonstrated considerable efficacy against a spectrum of bacterial and fungal pathogens. The introduction of an isothiocyanate or related sulfur-containing group can enhance this activity, as these moieties can interact with essential proteins in microorganisms. researchgate.net

Research has shown that pyrazole derivatives possess a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain pyrazole-thiazole hybrids and pyrazolyl 1,3,4-thiadiazine derivatives have shown considerable antimicrobial effects. nih.govrsc.org One study reported that a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative displayed high antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 2.9 to 125 µg/mL against various strains. rsc.org

In the realm of antifungal applications, the combination of isothiocyanate and pyrazole moieties has been explored to produce compounds with high-efficacy fungicidal activity. researchgate.net This is based on the concept that the isothiocyanate group can react with sulfhydryl groups in fungal enzymes, leading to cell death. researchgate.net Studies on pyrazole carboxamide derivatives have also revealed notable antifungal properties against several phytopathogenic fungi, with some compounds showing significant activity at low concentrations. nih.govnih.gov For example, specific 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited excellent in vitro activity against fungi like G. zeae and B. dothidea, with EC₅₀ values around 13-14 mg/L. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Target Organism(s) | Activity Metric | Observed Value |

|---|---|---|---|

| Pyrazole-Thiazole Hybrids | Bacteria & Fungi | - | Moderate to Good |

| Pyrazolyl 1,3,4-Thiadiazines | Bacteria & Fungi | MIC | 2.9 - 125 µg/mL |

| Pyrazole Carboxamides | A. porri, M. coronaria, etc. | EC₅₀ | As low as 0.37 µg/mL |

| Pyrazole Isothiocyanates | B. cinerea, R. solani, etc. | EC₅₀ | 1.638 - 6.986 µg/mL |

| 1-Substituted Pyrazole Carboxamides | G. zeae, B. dothidea | EC₅₀ | 13.1 - 14.4 mg/L |

Antiviral and Antiparasitic Activities

The versatile pyrazole scaffold has been a subject of investigation for its potential against various viral and parasitic diseases. The unique chemical structure of pyrazole derivatives allows for extensive modifications to develop compounds with enhanced and specific biological properties. rsc.org

In antiviral research, pyrazole-based compounds have shown significant potential. rsc.orgijpsjournal.com For instance, certain 4-substituted pyrazole derivatives have been synthesized and evaluated for their efficacy against Newcastle disease virus (NDV), with some achieving 95-100% protection. rsc.org Other studies have focused on coronaviruses, where hydroxyquinoline-pyrazole derivatives demonstrated promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. pharmaguideline.commdpi.com The antiviral mechanisms often involve the inhibition of key viral proteins or processes essential for viral replication. rsc.org

The antiparasitic potential of pyrazole derivatives is also well-documented, with activity reported against pathogens causing malaria, leishmaniasis, and Chagas disease. mdpi.comnih.gov Pyrazolylpyrazoline derivatives have been identified as dual-acting agents against both Plasmodium (malaria) and Leishmania species. nih.govnih.gov In one study, specific hydrazine-coupled pyrazole derivatives displayed superior activity against Leishmania aethiopica, with one compound being 174 times more active than the standard drug miltefosine. globalresearchonline.net Similarly, trifluoromethylated pyrazole hybrids have shown potent activity against Leishmania amazonensis and Trypanosoma cruzi. sci-hub.se The mechanism of action for these compounds is often linked to the inhibition of essential parasitic enzymes like dihydrofolate reductase (DHFR). nih.gov

Table 2: Antiviral and Antiparasitic Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Target Organism(s) | Activity Metric | Observed Value |

|---|---|---|---|

| 4-Substituted Pyrazoles | Newcastle Disease Virus (NDV) | Protection Rate | 95 - 100% |

| Hydroxyquinoline-Pyrazoles | SARS-CoV-2, MERS-CoV | - | Promising Activity |

| Pyrazolylpyrazolines | Plasmodium berghei | Suppression | 70.2 - 90.4% |

| Pyrazolylpyrazolines | Leishmania aethiopica | IC₅₀ | 0.05 - 0.89 µM |

| Hydrazine-Coupled Pyrazoles | Leishmania aethiopica | IC₅₀ | As low as 0.018 µM |

| Trifluoromethylated Pyrazoles | L. amazonensis, T. cruzi | - | Potent Activity |

Other Noteworthy Biological Applications

Beyond their antimicrobial and antiparasitic effects, pyrazole derivatives have been extensively explored for other significant pharmacological activities, including anticancer, antitumor, and anti-inflammatory properties. mdpi.com

The pyrazole scaffold is a privileged structure in the design of anticancer agents, targeting various mechanisms within cancer cells. nih.govnih.gov Numerous pyrazole derivatives have been synthesized and evaluated for their potential against different cancer cell lines, with some compounds showing potent activity by inhibiting tubulin polymerization, a critical process in cell division. nih.govsci-hub.se For example, one study found a pyrazole derivative to be a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 µM and highly potent against K562 leukemia and A549 lung cancer cells. sci-hub.se Other derivatives have been shown to act as inhibitors of crucial kinases like EGFR and VEGFR-2 or to bind to the minor groove of DNA, leading to cell death. nih.gov

Table 3: Other Biological Activities of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Biological Activity | Target/Mechanism | Observed Potency |

|---|---|---|---|

| 3,4-Diaryl Pyrazoles | Anticancer | Tubulin Polymerization Inhibition | IC₅₀ = 0.06 - 0.25 nM |

| Polysubstituted Pyrazoles | Anticancer | DNA Minor Groove Binding | IC₅₀ = 2 µM (HepG2) |

| 5-Alkylated Selanyl-1H-Pyrazoles | Anticancer | EGFR/VEGFR-2 Inhibition | IC₅₀ = 13.85 - 15.98 µM |

| 3,5-Diarylpyrazoles | Anti-inflammatory | COX-2 Inhibition | IC₅₀ = 0.01 µM |

| Pyrazole-Thiazole Hybrids | Anti-inflammatory | Dual COX-2/5-LOX Inhibition | IC₅₀ = 0.03 µM / 0.12 µM |

Structure Activity Relationship Sar Studies of 4 Isothiocyanato 1,3 Dimethyl 1h Pyrazole and Its Analogues

Elucidation of Structural Features Influencing Biological Activity

The biological activity of pyrazole (B372694) derivatives is intricately linked to a variety of structural features, including the substitution pattern on the pyrazole ring, the nature of the substituents, and the presence of specific functional groups. The pyrazole core itself, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. nih.gov Its unique electronic properties, including being a π-excessive system, and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, are fundamental to its interaction with biological targets. nih.gov

Key structural determinants for the biological activity of pyrazole analogues include:

Electronic Effects: The electronic properties of substituents on the pyrazole ring significantly influence the molecule's reactivity and its ability to engage in various non-covalent interactions such as hydrogen bonding, and π-π stacking. Electron-donating or electron-withdrawing groups can modulate the electron density of the pyrazole ring, thereby affecting its binding affinity to target macromolecules.

Steric Factors: The size and spatial arrangement of substituents can dictate the molecule's conformation and its fit within a biological target's binding site. Bulky substituents may either enhance binding by occupying specific pockets or hinder it through steric clashes.

Presence of Pharmacophores: Specific functional groups, or pharmacophores, are often responsible for the key interactions that lead to a biological response. In the case of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole, the isothiocyanate group (-N=C=S) is a critical pharmacophore, known for its electrophilic nature and ability to form covalent bonds with nucleophilic residues in target proteins.

Impact of Substitutions on the Pyrazole Ring (N1, C3, C5) on Potency and Selectivity

Substitutions at the N1, C3, and C5 positions of the pyrazole ring have a profound impact on the potency and selectivity of its derivatives.

N1-Substitution: The substituent at the N1 position is crucial in modulating the pharmacokinetic and pharmacodynamic properties of pyrazole compounds.

N1-Methyl Group: The presence of a methyl group at the N1 position, as in this compound, can influence several properties. It blocks the potential for N-H hydrogen bonding, which can alter the binding mode to a target. Furthermore, N-methylation can increase lipophilicity and metabolic stability. In some series of pyrazole derivatives, N1-alkylation has been shown to be important for maintaining or enhancing biological activity. mdpi.com For instance, in a study on pyrazole-based inhibitors, N-methylation was found to be more appropriate than N-acylation for a particular biological target.

C3-Substitution: The C3 position is a key site for modification to influence potency and selectivity.

C5-Substitution: The C5 position offers another avenue for structural modification to fine-tune biological activity. While this compound is unsubstituted at C5, studies on analogues show that substitution at this position can be critical. For example, in a series of 3,5-diphenylpyrazole (B73989) derivatives, modifications at both the C3 and C5 positions were evaluated to modulate inhibitory activity and selectivity. nih.gov The nature of the substituent at C5, whether it is a small alkyl group or a larger aryl moiety, can significantly alter the molecule's interaction with its biological target.

The interplay between substituents at these three positions is complex and often synergistic. The optimal combination of substituents is highly dependent on the specific biological target being addressed.

Contribution of the Isothiocyanate Moiety to Target Affinity and Specificity

The isothiocyanate (-N=C=S) group at the C4 position is a highly reactive electrophilic moiety that plays a pivotal role in the biological activity of this compound and its analogues. This functional group is known to be a key pharmacophore in a variety of biologically active compounds, including those with anticancer and herbicidal properties. mdpi.comnih.gov

The primary mechanism by which the isothiocyanate group contributes to target affinity is through the formation of covalent bonds with nucleophilic groups present in biological macromolecules, such as the sulfhydryl group of cysteine residues or the amino group of lysine (B10760008) residues in proteins. This covalent interaction often leads to irreversible inhibition of the target enzyme or protein, resulting in a potent and sustained biological effect.

In a study on the herbicidal activity of substituted pyrazole isothiocyanates, the isothiocyanate group was proposed to interact with zymoproteins containing sulfhydryl amino acids in weeds, leading to cell death. mdpi.com This highlights the importance of the isothiocyanate moiety for the observed biological activity. The position of the isothiocyanate group on the pyrazole ring is also critical. Its placement at the C4 position in this compound defines the spatial orientation of this reactive group, which in turn determines its accessibility to and reactivity with the target site.

Development of SAR Models for Optimized Biological Performance

To systematically explore the structure-activity relationships of pyrazole derivatives and to guide the design of new, more potent compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are often employed. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

For pyrazole derivatives, various 2D and 3D-QSAR models have been developed. nih.govnih.gov These models take into account various molecular descriptors that quantify the physicochemical properties of the molecules, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

By developing a statistically significant QSAR model, researchers can:

Identify the key molecular properties that are most influential for the desired biological activity. nih.gov

Predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Gain insights into the possible mechanism of action by understanding which molecular features are important for binding to the biological target.

Computational Chemistry and Molecular Modeling of 4 Isothiocyanato 1,3 Dimethyl 1h Pyrazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug (the ligand) might bind to a biological target, such as a protein or enzyme.

While numerous studies have successfully employed molecular docking to investigate the binding modes of various pyrazole (B372694) derivatives with a range of biological targets, including kinases, proteasomes, and receptors for glaucoma treatment, specific docking analyses for 4-isothiocyanato-1,3-dimethyl-1H-pyrazole are not documented in the reviewed literature. Such studies would be invaluable in identifying potential protein targets and elucidating the key interactions, such as hydrogen bonds and hydrophobic contacts, that could govern its biological activity.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

For the broader pyrazole class, DFT has been used to study reaction mechanisms, calculate NMR chemical shifts, and analyze molecular structures. rsc.org However, a specific DFT analysis of this compound, which would detail its electronic properties and the reactivity conferred by the isothiocyanate group, is not currently available in scientific publications. Such an analysis would be critical for understanding its chemical behavior and potential for covalent or non-covalent interactions with biological macromolecules.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to search large compound libraries for other molecules with similar features, potentially leading to the discovery of novel active compounds.

This approach has been applied to various pyrazole scaffolds to discover new inhibitors for targets like the proteasome. nih.gov A virtual screening campaign starting from or targeting compounds with the this compound framework could uncover new potential applications but has not been reported.

In Silico Prediction of Biological Activities

In silico methods are used to predict the biological activities and physicochemical properties of chemical compounds using computational models. These predictions can include absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. Public databases like PubChem provide some basic predicted properties for this compound, such as a predicted XlogP of 2.0, which suggests moderate lipophilicity. uni.lu

However, comprehensive in silico studies predicting a full spectrum of biological activities or a drug-likeness profile for this compound are absent from the literature. Detailed computational analyses are necessary to build a theoretical profile of its potential as a therapeutic agent.

Advanced Analytical Methodologies for Research on 4 Isothiocyanato 1,3 Dimethyl 1h Pyrazole

Spectroscopic Techniques for Structural Characterization (NMR, MS, IR)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole. While specific experimental data for this exact compound is not widely available in published literature, the expected spectral characteristics can be inferred from data on closely related pyrazole (B372694) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the lone proton on the pyrazole ring. The chemical shifts of the methyl groups attached to the nitrogen (N1) and the carbon (C3) of the pyrazole ring would likely appear as sharp singlets. The proton at the C5 position of the pyrazole ring would also appear as a singlet. The exact chemical shifts would be influenced by the electron-withdrawing nature of the isothiocyanate group.

¹³C NMR: The carbon NMR spectrum would reveal signals for all six carbon atoms in the molecule. The carbon of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The carbons of the pyrazole ring and the two methyl groups would also exhibit distinct signals.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N1-CH₃ | ~3.7-3.9 | ~35-40 |

| C3-CH₃ | ~2.2-2.4 | ~10-15 |

| C5-H | ~7.5-7.8 | - |

| C3 | - | ~150-155 |

| C4 | - | ~110-115 |

| C5 | - | ~135-140 |

| -NCS | - | ~125-135 |

Note: The predicted chemical shift values are based on data from structurally similar pyrazole compounds and the known effects of substituent groups. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₆H₇N₃S), the molecular weight is 153.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 153. The fragmentation pattern would likely involve the loss of the isothiocyanate group or cleavage of the pyrazole ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Predicted Mass Spectrometry Data uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 154.04335 |

| [M+Na]⁺ | 176.02529 |

| [M-H]⁻ | 152.02879 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the isothiocyanate group and the pyrazole ring.

Isothiocyanate (-N=C=S) group: A strong and characteristic broad absorption band is expected in the region of 2000-2200 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.

Pyrazole ring: The C=N and C=C stretching vibrations within the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the methyl groups and the pyrazole ring would be observed around 2900-3100 cm⁻¹.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and purification of organic compounds. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method.

Stationary Phase: A C18 or C8 column would likely provide good separation.

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used as the eluent. A gradient elution, where the proportion of the organic solvent is gradually increased, might be necessary to achieve optimal separation from impurities.

Detection: A UV detector would be effective for detecting the compound, as the pyrazole ring is a chromophore.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Given its relatively low molecular weight, this compound is expected to be amenable to GC analysis.

Column: A capillary column with a non-polar or moderately polar stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-1 or DB-5), would be appropriate.

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used. GC-MS would provide both retention time and mass spectral data, allowing for positive identification.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment.

Stationary Phase: Silica gel plates are commonly used.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be used as the eluent. The optimal solvent system would be determined empirically.

Visualization: The spots can be visualized under UV light or by staining with a suitable reagent.

Quantitative Analysis Techniques for Research Applications (e.g., LC-MS/MS)

For the accurate and sensitive quantification of this compound in complex matrices, such as in biological or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing compounds at very low concentrations.

Methodology

A typical LC-MS/MS method for the quantification of a small, polar molecule like a dimethyl-pyrazole derivative would involve: nih.govresearchgate.net

Sample Preparation: Extraction of the analyte from the sample matrix, followed by a cleanup step to remove interfering substances.

Chromatographic Separation: Separation of the analyte from other components in the sample using an appropriate HPLC method, often employing specialized columns or mobile phase additives like ion-pair reagents to improve retention of polar compounds. nih.govresearchgate.net

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. The analysis is usually performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.

The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 4 Isothiocyanato 1,3 Dimethyl 1h Pyrazole

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for pyrazole (B372694) derivatives often involve harsh reaction conditions, organic solvents, and high energy consumption. researchgate.netresearchgate.net The future synthesis of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole and its analogues will increasingly focus on green chemistry principles to enhance sustainability, reduce environmental impact, and improve economic feasibility. researchgate.netnih.gov

Key green methodologies that could be adapted for this purpose include microwave-assisted organic synthesis (MAOS), ultrasonication, and the use of environmentally benign solvents. researchgate.netrsc.org MAOS, for instance, can drastically reduce reaction times and energy use compared to conventional heating methods. rsc.org Similarly, ultrasound-assisted synthesis offers an energy-efficient method that can be conducted at room temperature. researchgate.net The use of green solvents like water or polyethylene (B3416737) glycol (PEG-400) and the development of catalyst-free reaction conditions are also promising strategies to minimize hazardous waste. researchgate.netresearchgate.netmdpi.com An electrochemical approach, which avoids chemical oxidants and metals, has been successfully used to construct related 4-thiocyanato-1H-pyrazoles and represents a particularly innovative and eco-friendly avenue for future synthesis. researchgate.net

| Green Synthesis Technique | Key Advantages | Relevant Findings for Pyrazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, higher yields. rsc.org | Employed in over 68% of recent studies on anticancer pyrazole synthesis, often under solvent-free conditions. rsc.org |

| Ultrasonic Irradiation | Energy efficiency, operation at room temperature, shorter reaction times. researchgate.netresearchgate.net | Enables one-pot, multicomponent reactions in aqueous media, eliminating the need for catalysts. researchgate.net |

| Electrochemical Synthesis | Metal- and oxidant-free conditions, high atom economy, mild reaction environment. researchgate.net | Successfully applied to the three-component synthesis of 4-thiocyanato-1H-pyrazoles. researchgate.net |

| Use of Green Solvents | Reduced pollution from volatile organic compounds (VOCs). researchgate.net | Water and PEG-400 have been effectively used as reaction media for synthesizing various pyrazole derivatives. researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antineurodegenerative effects. mdpi.comrsc.orgresearchgate.netnih.gov Derivatives have been shown to interact with a diverse set of biological targets, such as protein kinases (e.g., EGFR, VEGFR, BTK), tubulin, DNA, monoamine oxidase (MAO), and cannabinoid receptors. mdpi.comnih.gov

For this compound, the isothiocyanate (-N=C=S) group adds another layer of therapeutic potential. This functional group is a known electrophile capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This suggests that the compound could act as an irreversible inhibitor of specific enzymes, a mechanism that can offer enhanced potency and duration of action.

Future research should focus on screening the compound against panels of kinases critical in oncology, as many pyrazole-based kinase inhibitors are already in clinical use. mdpi.comgenescells.ru Furthermore, given the established role of pyrazoles as MAO inhibitors and anti-inflammatory agents, exploring its efficacy in models of neurodegenerative diseases and inflammation is warranted. nih.govnih.gov The potential for this compound to target novel proteins through covalent modification opens up a vast landscape for discovering new therapeutic applications.

| Therapeutic Area | Potential Biological Targets for Pyrazole Scaffolds |

| Oncology | Protein Kinases (EGFR, VEGFR-2, CDK, BTK), Tubulin, DNA, KSP Kinesin, HDAC. mdpi.comnih.govnih.gov |

| Inflammation | Cyclooxygenase (COX), Prostaglandin E2 (PGE2). nih.govrsc.org |

| Neurodegenerative Disease | Monoamine Oxidase (MAO-A, MAO-B). nih.govnih.gov |

| Infectious Disease | Bacterial and Fungal Enzymes (e.g., CYP51). mdpi.commdpi.com |

| Metabolic Disorders | Cannabinoid Receptor 1 (CB1). nih.gov |

Integration with Advanced High-Throughput Screening Methodologies

To efficiently explore the vast biological target space for this compound, integration with advanced high-throughput screening (HTS) is essential. HTS allows for the rapid assessment of the compound's activity against thousands of potential targets in a single, automated process. This approach is crucial for identifying novel mechanisms of action and expanding the therapeutic profile beyond the known activities of pyrazoles.

Future efforts should involve creating focused combinatorial libraries based on the this compound scaffold. These libraries can then be subjected to HTS against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and various enzyme families like kinases and proteases. genescells.ru Cell-based phenotypic screening assays can also be employed to identify compounds that modulate specific cellular pathways or reverse disease phenotypes without prior knowledge of the molecular target, providing a powerful tool for discovering first-in-class therapeutics.

Computational Design of Next-Generation Pyrazole Isothiocyanate Analogues

In silico modeling and computational chemistry are indispensable tools for accelerating the drug discovery process. For this compound, these techniques can guide the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

A key strategy involves the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov By building 2D- and 3D-QSAR models for a series of pyrazole isothiocyanate analogues, researchers can identify the key structural features that govern biological activity. nih.govnih.gov

Molecular docking studies can be used to predict how these analogues bind to the active sites of specific biological targets, such as various protein kinases or MAO. nih.govnih.gov These predictions can then be refined using more computationally intensive methods like molecular dynamics (MD) simulations, which provide insights into the stability of the protein-ligand complex over time. nih.govrsc.org

Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to predict the drug-like properties of newly designed compounds at an early stage. nih.govmdpi.com This allows researchers to prioritize the synthesis of candidates with a higher probability of success in later preclinical and clinical development stages. researchgate.net This integrated computational approach provides a powerful, resource-efficient pathway to optimize the therapeutic potential of the pyrazole isothiocyanate scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isothiocyanato-1,3-dimethyl-1H-pyrazole, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole) with thiocyanate salts. Optimization involves controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile). Monitoring by HPLC with UV detection (λ = 254 nm) ensures purity, while IR spectroscopy confirms the isothiocyanate group (N=C=S stretch at ~2050 cm⁻¹) .

- Byproduct Control : Use excess thiocyanate reagent and inert atmospheres to suppress oxidation. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- NMR Analysis :

- ¹H NMR : Methyl groups on the pyrazole ring appear as singlets at δ 2.2–2.5 ppm. The isothiocyanate group does not protonate but deshields adjacent protons .

- ¹³C NMR : The isothiocyanate carbon resonates at δ ~130–135 ppm, distinct from thiocyanate or cyanate analogs .

Q. What crystallization strategies improve the quality of single crystals for X-ray diffraction studies of this compound?

- Solvent Selection : Slow evaporation from dichloromethane/hexane mixtures (1:3 v/v) at 4°C yields well-diffracting crystals.

- Hydrogen Bonding : The isothiocyanate group participates in weak C–H···N interactions, which can be leveraged to stabilize crystal packing .

- Refinement : SHELXL-2018 is recommended for structure refinement, with anisotropic displacement parameters for non-H atoms and riding models for H atoms .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and reactivity?

- Graph Set Analysis : Use graph theory (Etter’s formalism) to classify hydrogen bonds. For example, the N=C=S group forms bifurcated C–H···N interactions (graph set R₂²(8) ), stabilizing the lattice .

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition onset temperatures (e.g., ~180°C) with hydrogen-bond strength. Stronger interactions delay sublimation .

Q. What experimental and computational methods resolve contradictions in reported biological activity data for this compound?

- Biological Assay Design : For antimicrobial studies, use standardized MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution per CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess interactions with bacterial targets (e.g., dihydrofolate reductase). Compare binding energies (±2 kcal/mol variability) to explain discrepancies in IC₅₀ values .

Q. How can DFT calculations predict the compound’s reactivity in nucleophilic addition reactions?

- Computational Setup : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., the isothiocyanate sulfur).

- Reactivity Validation : Experimental kinetic studies (e.g., reaction with benzylamine in THF) should align with predicted nucleophilic attack at the sulfur atom .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

- Acute Toxicity Screening : Conduct OECD 423 tests in rodents, monitoring LD₅₀ and organ histopathology.

- Metabolite Profiling : Use LC-MS/MS to identify detoxification pathways (e.g., glutathione conjugation via the isothiocyanate group) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.